molecular formula C17H13ClN2O3S B251710 N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide

N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide

Cat. No. B251710
M. Wt: 360.8 g/mol
InChI Key: TUIANTMDXYJTSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide, also known as CMF, is a chemical compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide involves the inhibition of tubulin polymerization, which is necessary for the formation of the microtubules that are essential for cell division. By inhibiting tubulin polymerization, N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide prevents cancer cells from dividing, ultimately leading to their death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide has also been shown to have other biochemical and physiological effects. Studies have demonstrated that N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide can inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide in lab experiments is its ability to selectively target cancer cells, making it a potentially more effective treatment than traditional chemotherapy drugs. However, one limitation is that N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide is not yet approved for clinical use, meaning that further research is needed to determine its safety and efficacy.

Future Directions

There are several potential future directions for research involving N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide. One area of interest is the development of N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide-based anti-cancer drugs. Another potential direction is the investigation of N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide.

Synthesis Methods

N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide can be synthesized through a multi-step process involving the reaction of 3-chloro-4-methoxybenzoyl chloride with benzofuran-2-carboxylic acid. The resulting product is then reacted with thiosemicarbazide to form N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide.

Scientific Research Applications

N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have demonstrated that N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide can inhibit the growth of cancer cells, making it a promising candidate for the development of anti-cancer drugs.

properties

Molecular Formula

C17H13ClN2O3S

Molecular Weight

360.8 g/mol

IUPAC Name

N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C17H13ClN2O3S/c1-22-14-7-6-11(9-12(14)18)19-17(24)20-16(21)15-8-10-4-2-3-5-13(10)23-15/h2-9H,1H3,(H2,19,20,21,24)

InChI Key

TUIANTMDXYJTSA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2)Cl

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2)Cl

Origin of Product

United States

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